3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole
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Overview
Description
3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a nitropyridinyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Nitropyridinyl Group: The nitropyridinyl group can be attached through a nucleophilic aromatic substitution reaction involving the corresponding nitropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity. Continuous flow synthesis allows for better control of reaction conditions, minimizing the formation of by-products and improving safety, especially for highly exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole involves its interaction with specific molecular targets. The nitropyridinyl group can participate in hydrogen bonding and π-π interactions with target proteins, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The isoxazole ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with similar reactivity.
4-Nitropyridine: Another nitropyridine derivative with different substitution patterns.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar nitropyridine moiety but different overall structure.
Uniqueness
3-(2,6-Dichlorophenyl)-5-methyl-4-(((5-nitropyridin-2-yl)oxy)methyl)isoxazole is unique due to the combination of its dichlorophenyl, methyl, and nitropyridinyl groups attached to the isoxazole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C16H11Cl2N3O4 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-4-[(5-nitropyridin-2-yl)oxymethyl]-1,2-oxazole |
InChI |
InChI=1S/C16H11Cl2N3O4/c1-9-11(8-24-14-6-5-10(7-19-14)21(22)23)16(20-25-9)15-12(17)3-2-4-13(15)18/h2-7H,8H2,1H3 |
InChI Key |
VDSSRLCSBFWAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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